Sodium 2-(3-chlorophenoxy)propanoate
Overview
Description
Sodium 2-(3-chlorophenoxy)propanoate is an organic compound with the molecular formula C9H8ClNaO3 and a molecular weight of 222.6 g/mol This compound is known for its applications in various scientific fields, including chemistry, biology, and environmental science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chlorophenoxy)propanoate typically involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxypropanoates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Sodium 2-(3-chlorophenoxy)propanoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of herbicides and other agrochemicals due to its ability to regulate plant growth
Mechanism of Action
The mechanism of action of Sodium 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act by inhibiting certain enzymes involved in plant growth, leading to its use as a herbicide. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- Sodium 2-(4-chlorophenoxy)propanoate
- Sodium 2-(2-chlorophenoxy)propanoate
- Sodium 2-(3-bromophenoxy)propanoate
Comparison: Sodium 2-(3-chlorophenoxy)propanoate is unique due to the position of the chlorine atom on the phenoxy ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in various applications, making it a compound of interest for specific research purposes .
Properties
IUPAC Name |
sodium;2-(3-chlorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3.Na/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,1H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLKACKDEKQZLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=CC=C1)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032660 | |
Record name | Cloprop-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53404-22-1 | |
Record name | Cloprop-sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloprop-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPROP-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3H74E3Q6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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